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Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5,6-
diethylindane

Executive Summary
2-Amino-5,6-diethylindane is a derivative of 2-aminoindane (2-AI), a class of rigid

amphetamine analogues that has garnered significant interest in medicinal chemistry and

pharmacology.[1][2] The biological activity of 2-aminoindanes is intrinsically linked to their

three-dimensional structure, particularly the conformation of the five-membered cyclopentane

ring and the orientation of the C2-amino group.[3][4] This guide provides a detailed technical

analysis of the molecular structure and conformational landscape of 2-Amino-5,6-
diethylindane. While specific experimental data for this diethyl-substituted analogue is not

extensively published, this paper synthesizes foundational principles from stereochemistry,

computational modeling, and spectroscopic data of closely related 2-aminoindane derivatives

to construct a comprehensive and predictive model of its behavior. We explore the critical

concepts of ring pucker, the axial/equatorial orientation of the amine substituent, and the steric

influence of the aromatic ethyl groups. Furthermore, this guide presents detailed protocols for

both computational and experimental elucidation of its preferred conformations, providing a

robust framework for researchers in drug design and development.

Molecular Structure and Key Features
The fundamental architecture of 2-Amino-5,6-diethylindane dictates its chemical properties

and conformational possibilities. A thorough understanding of its constituent parts is essential
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before delving into its dynamic behavior.

Core Scaffold and Nomenclature
The molecule is built upon an indane scaffold, which is a bicyclic hydrocarbon consisting of a

benzene ring fused to a cyclopentane ring. The amino group is positioned at the C2 carbon of

the cyclopentane ring, making it a secondary carbon. The benzene ring is substituted with two

ethyl groups at the C5 and C6 positions.

Property Value Source

IUPAC Name
5,6-diethyl-2,3-dihydro-1H-

inden-2-amine
[5]

Molecular Formula C₁₃H₁₉N [5]

Molecular Weight 189.30 g/mol [5]

CAS Number 312753-70-1 [5]

Structural Components of Interest
The Indane Core: This bicyclic system imparts significant rigidity compared to open-chain

analogues like amphetamine.[1] This rigidity is a key feature exploited in drug design to

reduce the number of accessible conformations, potentially leading to higher receptor

selectivity.

The Saturated Five-Membered Ring: Unlike the planar benzene ring, the cyclopentane

moiety is non-planar. It adopts puckered conformations to relieve torsional strain, primarily

the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms.[6] The specific pucker is a

delicate balance of steric and electronic factors.

The C2-Amino Group: The orientation of this primary amine is the most critical

conformational variable influencing biological activity.[3][4] It can adopt a pseudo-axial

position, perpendicular to the approximate plane of the ring, or a pseudo-equatorial position,

lying roughly within the plane.
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The 5,6-Diethyl Substituents: These alkyl groups add steric bulk to the aromatic portion of

the molecule. Their rotational freedom and interaction with the indane core can influence the

puckering of the five-membered ring and, consequently, the preferred orientation of the C2-

amino group.

Conformational Analysis
The biological function of a molecule is dictated by the three-dimensional shape it presents to

its target receptor. For 2-Amino-5,6-diethylindane, the interplay between the ring pucker and

the amino group orientation defines the energetically accessible conformations.

Ring Pucker of the Cyclopentane Moiety
The cyclopentane ring of the indane system is conformationally flexible. The energy barrier

between the primary puckered forms (envelope and twist) is low, allowing for rapid

interconversion at room temperature. The fusion to the rigid benzene ring, however, constrains

the possible puckering modes. The lowest energy conformations for the parent 2-aminoindane

involve a puckering of the C1-C2-C3 portion of the ring, away from the plane of the aromatic

system.

Axial vs. Equatorial Amino Group Conformations
The central question in the conformational analysis of 2-aminoindanes is the orientation of the

amino group. This single factor has been shown to be a primary determinant of dopaminergic

receptor agonism.[3][4]

N-axial Conformation: The amino group is oriented roughly perpendicular to the mean plane

of the indane ring system.

N-equatorial Conformation: The amino group lies more within the general plane of the indane

system, extending outwards from the "equator" of the puckered five-membered ring.

A seminal study using molecular mechanics on various substituted 2-aminoindans revealed

that the relative stability of the N-axial versus N-equatorial conformer is highly dependent on

the other substituents present.[3][4] For instance, X-ray crystallography of (R)-4-methoxy-2-

aminoindan showed the ammonium nitrogen in an axial position.[3] Conversely, for potent

dopamine (DA) receptor agonists like (R)-4-hydroxy-2-(di-n-propylamino)indan, the N-
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equatorial conformation is predicted to be the more stable and biologically active form, as it

places the nitrogen atom closer to the aromatic ring plane, a prerequisite for potent DA

agonism.[3][4]

For 2-Amino-5,6-diethylindane, the bulky ethyl groups are not expected to directly interact

with the C2-amino group. However, their influence on the electronic properties of the benzene

ring and minor steric effects could subtly shift the energy balance between the N-axial and N-

equatorial states. A definitive determination requires specific computational modeling or

experimental analysis.

Methodologies for Structural and Conformational
Elucidation
Determining the preferred conformation of 2-Amino-5,6-diethylindane requires a synergistic

approach, combining predictive computational methods with definitive experimental verification.

Computational Chemistry Workflow
Computational modeling is a powerful, first-principles approach to explore the potential energy

surface of a molecule and identify low-energy conformers.

Protocol 1: Computational Conformational Analysis

Initial Structure Generation: Build the 2D structure of 2-Amino-5,6-diethylindane and

convert it to a 3D model using molecular editing software (e.g., Avogadro, ChemDraw).

Conformational Search:

Causality: To comprehensively explore the conformational space, a systematic or

stochastic search is necessary. This prevents settling into a local energy minimum.

Procedure: Employ a conformational search algorithm using a computationally

inexpensive method like a molecular mechanics force field (e.g., MMFF94). This will

generate a diverse pool of dozens or hundreds of potential conformers, exploring the ring

pucker and rotations of the amino and ethyl groups.

Geometry Optimization and Energy Minimization:
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Causality: The initial conformers must be refined to find their precise lowest energy state.

Density Functional Theory (DFT) provides a much more accurate description of electronic

and steric effects than force fields.

Procedure: Take the lowest-energy conformers (e.g., all within 10 kcal/mol of the global

minimum) from the initial search. Perform a full geometry optimization using a DFT

method, such as B3LYP or ωB97X-D, with a suitable basis set (e.g., 6-31G(d)). The

inclusion of an empirical dispersion correction (e.g., DFT-D3) is critical to accurately model

the intramolecular van der Waals interactions.[7]

Frequency Calculation and Thermodynamic Analysis:

Causality: A frequency calculation confirms that the optimized structure is a true energy

minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy and

Gibbs free energy).

Procedure: Perform a frequency calculation at the same level of theory used for

optimization. Use the resulting Gibbs free energies to rank the relative stability of the

conformers (e.g., N-axial vs. N-equatorial) at a given temperature.

Data Analysis:

Procedure: Analyze the key dihedral angles of the lowest-energy conformer to define the

ring pucker and the amino group orientation. Compare the relative energies of the most

stable axial and equatorial conformers to predict the dominant species in a population.
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Diagram 1: Computational Analysis Workflow
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Caption: Workflow for computational conformational analysis.
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Experimental Verification via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental

technique for determining molecular conformation in solution.[8]

Protocol 2: NMR-Based Conformational Elucidation

Sample Preparation: Dissolve 5-10 mg of purified 2-Amino-5,6-diethylindane in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[8]

1D ¹H NMR Acquisition:

Causality: The coupling constants (J-values) between protons on the five-membered ring

are highly dependent on the dihedral angle between them, as described by the Karplus

equation. This allows for differentiation between axial and equatorial relationships.

Procedure: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals

for the protons at C1, C2, and C3. Protons in a trans-diaxial arrangement typically exhibit

a large coupling constant (J ≈ 8-13 Hz), while cis (axial-equatorial) or gauche (equatorial-

equatorial) arrangements show smaller couplings (J ≈ 2-7 Hz).

2D NMR Acquisition (COSY & NOESY):

Causality: COSY (Correlation Spectroscopy) confirms which protons are coupled to each

other, aiding in signal assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) is

crucial as it detects protons that are close in space (< 5 Å), regardless of whether they are

bonded.

Procedure:

Acquire a COSY spectrum to establish the complete spin system of the C1-C2-C3

protons.

Acquire a NOESY spectrum. A strong NOE correlation between protons in a 1,3-diaxial

relationship is a definitive indicator of an axial conformation for both substituents. For

example, an NOE between the axial proton at C2 and the axial protons at C1/C3 would

strongly support an equatorial amino group, and vice-versa.
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Data Interpretation:

Procedure: Integrate the J-coupling data with the spatial proximity information from the

NOESY spectrum. A self-consistent model where both J-couplings and NOE correlations

support the same conformation (e.g., N-axial) provides high confidence in the structural

assignment.

Diagram 2: Experimental NMR Workflow
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Caption: Workflow for experimental structure elucidation via NMR.
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Structure-Activity Relationship (SAR) Implications
The conformation of 2-Amino-5,6-diethylindane is not merely an academic curiosity; it is the

primary determinant of how the molecule interacts with biological targets. For the 2-

aminoindane class, the target is often a monoamine transporter or G-protein coupled receptor.

[9][10] The spatial arrangement of the nitrogen atom and the aromatic ring forms the key

pharmacophore.

As established by studies on related dopamine agonists, the distance and angle between the

nitrogen lone pair and the center of the aromatic ring are critical parameters.[4] An N-equatorial

conformation places the nitrogen closer to the plane of the aromatic ring, a feature shared by

many potent, planar dopamine receptor agonists.[3] An N-axial conformation moves the

nitrogen further away, potentially altering its binding mode or preventing it from fitting into a

specific receptor pocket. Therefore, predicting and confirming the dominant conformation of 2-
Amino-5,6-diethylindane is a critical step in forecasting its pharmacological profile.
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Diagram 3: Conformation-Activity Relationship
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Caption: Logic of how molecular conformation dictates biological activity.

Conclusion
The molecular structure and conformation of 2-Amino-5,6-diethylindane are governed by the

subtle interplay of the indane ring pucker, the orientation of the C2-amino group, and the steric

influence of its substituents. Based on extensive research into its structural analogues, the

molecule likely exists in a dynamic equilibrium between N-axial and N-equatorial conformers.

The N-equatorial conformation is often associated with potent activity at certain CNS receptors,

making the determination of this equilibrium's position critical for understanding its potential

pharmacological profile.[3][4] By employing a combined computational and experimental
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approach as outlined in this guide, researchers can confidently elucidate the dominant three-

dimensional structure of this and other novel indane derivatives, accelerating the rational

design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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